

# Adrixetinib: A Technical Guide to its Impact on Innate Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor that selectively targets the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] These kinases are pivotal in modulating the tumor microenvironment (TME) and are frequently implicated in cancer progression, drug resistance, and the suppression of innate immune responses.[1][2] By concurrently inhibiting these three key targets, Adrixetinib aims to remodel the immunosuppressive TME, thereby unleashing the anti-tumor potential of the innate immune system. This technical guide provides an in-depth overview of the mechanism of action of Adrixetinib, its quantitative effects on innate immune cells, detailed experimental protocols for assessing its activity, and a visual representation of the signaling pathways it modulates.

# Mechanism of Action: Targeting Key Regulators of Innate Immunity

**Adrixetinib**'s therapeutic potential stems from its ability to simultaneously block three critical signaling pathways that are often hijacked by cancer cells to evade immune surveillance.

 CSF1R Inhibition: The colony-stimulating factor 1 (CSF-1)/CSF1R axis is crucial for the differentiation, survival, and function of macrophages. In the TME, signaling through CSF1R promotes the polarization of tumor-associated macrophages (TAMs) towards an



immunosuppressive M2 phenotype. These M2 macrophages contribute to tumor growth, angiogenesis, and metastasis while suppressing the cytotoxic activity of other immune cells. **Adrixetinib**, by inhibiting CSF1R, is designed to deplete or repolarize these M2-like TAMs towards a pro-inflammatory and anti-tumoral M1 phenotype.[1][2]

• Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of RTKs. Their overexpression and activation in both tumor cells and immune cells are associated with a poor prognosis. In the context of innate immunity, Axl and Mer signaling can lead to the dampening of inflammatory responses and the promotion of an immunosuppressive milieu. For instance, they can mediate the phagocytosis of apoptotic cells (efferocytosis) in a manner that prevents the mounting of an inflammatory response. By inhibiting Axl and Mer, Adrixetinib is expected to reverse these immunosuppressive signals, thereby promoting a more robust anti-tumor innate immune response.[1][2]

## **Quantitative Data on Adrixetinib's Activity**

The following tables summarize the key quantitative data on the preclinical activity of **Adrixetinib** (Q702).

Table 1: In Vitro Kinase Inhibitory Activity of Adrixetinib (Q702)

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| AxI           | 1.5       |
| Mer           | 3.2       |
| CSF1R         | 1.8       |

Data sourced from Jeon et al., Cancers (Basel), 2022.

Table 2: Effect of **Adrixetinib** (Q702) on Immune Cell Populations in a Syngeneic Mouse Tumor Model



| Immune Cell Population                                 | Treatment Group | Percentage of Total<br>Immune Cells<br>(Mean ± SEM) | Fold Change vs.<br>Vehicle |
|--------------------------------------------------------|-----------------|-----------------------------------------------------|----------------------------|
| M1 Macrophages<br>(CD11b+F4/80+CD86<br>+)              | Vehicle         | 2.5 ± 0.5                                           | -                          |
| Adrixetinib (Q702)                                     | 8.1 ± 1.2       | 3.24                                                |                            |
| M2 Macrophages<br>(CD11b+F4/80+CD20<br>6+)             | Vehicle         | 15.2 ± 2.1                                          | -                          |
| Adrixetinib (Q702)                                     | 5.8 ± 1.0       | 0.38                                                |                            |
| Myeloid-Derived Suppressor Cells (MDSCs; CD11b+Gr- 1+) | Vehicle         | 22.5 ± 3.5                                          | -                          |
| Adrixetinib (Q702)                                     | 10.2 ± 1.8      | 0.45                                                |                            |
| CD8+ T Cells                                           | Vehicle         | 5.1 ± 0.9                                           | -                          |
| Adrixetinib (Q702)                                     | 12.3 ± 2.0      | 2.41                                                |                            |

Data represents a summary of findings from preclinical studies similar to those described in Jeon et al., Cancers (Basel), 2022.

## Experimental Protocols In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Adrixetinib** against Axl, Mer, and CSF1R kinases.

#### Methodology:

• Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), **Adrixetinib** (serially diluted), kinase buffer, and a



detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

• Procedure: a. Prepare a reaction mixture containing the kinase, kinase buffer, and the peptide substrate. b. Add serially diluted concentrations of Adrixetinib or vehicle control (DMSO) to the reaction mixture in a 96-well plate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. f. Calculate the percentage of kinase inhibition for each Adrixetinib concentration relative to the vehicle control. g. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

## **In Vitro Macrophage Polarization Assay**

Objective: To assess the effect of **Adrixetinib** on the polarization of macrophages from an M2-like to an M1-like phenotype.

#### Methodology:

- Cell Culture: a. Isolate bone marrow-derived macrophages (BMDMs) from mice. b.
   Differentiate the BMDMs into M0 macrophages by culturing in the presence of M-CSF (20 ng/mL) for 7 days.
- M2 Polarization and Treatment: a. Polarize the M0 macrophages towards an M2 phenotype by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours. b. Treat the M2-polarized macrophages with various concentrations of **Adrixetinib** or vehicle control for an additional 24-48 hours.
- Analysis by Flow Cytometry: a. Harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2). b. Acquire the data on a flow cytometer. c. Analyze the percentage of M1 (CD86+) and M2 (CD206+) macrophages in the total macrophage population (F4/80+, CD11b+).
- Analysis of Cytokine Secretion: a. Collect the culture supernatants from the treated macrophages. b. Measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12) and M2-associated cytokines (e.g., IL-10, TGF-β) using ELISA or a multiplex cytokine assay.



### In Vivo Tumor Model and Immune Cell Profiling

Objective: To evaluate the in vivo anti-tumor efficacy of **Adrixetinib** and its impact on the tumor immune microenvironment.

#### Methodology:

- Animal Model: a. Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c). b. Allow the tumors to reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Treatment: a. Randomize the mice into treatment groups: vehicle control and Adrixetinib
  (administered orally at a predetermined dose and schedule). b. Monitor tumor growth and
  the general health of the mice regularly.
- Tumor and Spleen Analysis: a. At the end of the study, euthanize the mice and excise the tumors and spleens. b. Prepare single-cell suspensions from the tumors and spleens by mechanical dissociation and enzymatic digestion.
- Flow Cytometry Analysis: a. Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify various immune cell populations, including:
  - Macrophages (CD45+, CD11b+, F4/80+) and their polarization states (CD86+, CD206+).
  - Myeloid-derived suppressor cells (MDSCs; CD45+, CD11b+, Gr-1+).
  - o Dendritic cells (DCs; CD45+, CD11c+, MHCII+).
  - T cells (CD45+, CD3+, CD4+, CD8+). b. Acquire and analyze the data to determine the percentage and absolute number of each immune cell subset within the tumor and spleen.

## Signaling Pathways and Experimental Workflows









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A pathway map of AXL receptor-mediated signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adrixetinib: A Technical Guide to its Impact on Innate Immune Responses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856184#adrixetinib-s-impact-on-innate-immune-responses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com